

veratraldehyde as pharmaceutical intermediate synthesis

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Veratraldehyde

CAS No.: 120-14-9

Cat. No.: S600218

[Get Quote](#)

Pharmaceutical Applications and Synthesis

Veratraldehyde serves as a crucial building block for various pharmaceuticals [1] [2]. Its primary synthetic route involves the methylation of vanillin [3] [4].

Key Pharmaceutical Compounds Derived from Veratraldehyde

Pharmaceutical Compound	Application / Use
Aminoquinacrine	Pharmaceutical Intermediate [2]
Hoquizil & Piquizil	Pharmaceutical Intermediate [2]
Prazosin	Pharmaceutical Intermediate [1] [2]
Quinazoline	Pharmaceutical Intermediate [2]
Thiapamil	Pharmaceutical Intermediate [2]
Toborine	Pharmaceutical Intermediate [2]

Pharmaceutical Compound	Application / Use
Verazine	Pharmaceutical Intermediate [2]
Vertrobutin	Pharmaceutical Intermediate [2]
Leniquinsin	Hypotensive Agent [5]
Amquinsin	Hypotensive Agent [5]

Industrial Synthesis Protocol: Methylation of Vanillin

This classic procedure from *Organic Syntheses* details the conversion of vanillin to **veratraldehyde** using methyl sulfate [3].

- **Objective:** To synthesize **veratraldehyde** from vanillin.
- **Principle:** The reaction proceeds via an O-methylation of the phenolic hydroxyl group on vanillin [3].
- **Materials:**
 - **Reactants:** Vanillin (182 g, 1.2 moles), Methyl sulfate (345 g, 2.7 moles total).
 - **Base:** Sodium hydroxide (150 g of USP grade in water, diluted to 750 mL).
 - **Equipment:** 3-L three-necked flask, reflux condenser, mechanical stirrer, separatory funnel, steam bath.
 - **Solvents:** Water (450 mL boiling for initial mixture), Ether (for extraction).
 - **Drying Agent:** Anhydrous magnesium sulfate.
- **Hazard Considerations:** **Methyl sulfate is highly toxic.** The procedure must be carried out in a well-ventilated fume hood. Avoid inhaling vapor or skin contact. Have ammonia available as a specific antidote [3].
- **Procedure:**
 - **Initial Mixture:** Place 182 g of vanillin and 450 mL of boiling water in the 3-L flask on a steam bath [3].
 - **First Methylation:** Add 360 mL of the prepared NaOH solution to the hot mixture. Fit the flask with the condenser, stirrer, and funnel. With continuous heating and stirring, add 189 g of methyl sulfate just rapidly enough to maintain gentle ebullition (about 1 hour). Heat for an additional 45 minutes [3].
 - **Subsequent Methylations:**
 - Add a second portion of methyl sulfate (39 g). After addition, the reaction mixture should be acidic to litmus.

- After 10 minutes of heating, render the mixture slightly alkaline by adding ~60 mL of NaOH solution.
- Add another 39 g portion of methyl sulfate.
- Repeat this cycle of alternate NaOH and methyl sulfate (39 g) addition two more times, for a total of 345 g of methyl sulfate [3].
- **Final Step:** Make the reaction mixture strongly alkaline by adding 150 mL of NaOH solution and heat for 20 more minutes [3].
- **Work-up:** Cool the mixture rapidly to 25°C with stirring. Extract the **veratraldehyde** with three 300-mL portions of ether. Combine the ether extracts and dry over anhydrous magnesium sulfate [3].
- **Isolation & Purification:** Distill off the ether. The residue is a slightly yellow oil that solidifies, yielding 164-173 g (82-87%) of **veratraldehyde** with a melting point of 43-44.5°C. For higher purity, distill under reduced pressure (yielding 156 g from 164 g of crude, B.P. 153°C/8 mm, M.P. 46°C) [3].
- **Notes:**
 - Use a good grade of vanillin (M.P. 81-82°C) [3].
 - The reaction mixture must become acidic several times during the process to ensure a good yield [3].
 - **Veratraldehyde** is susceptible to oxidation and should be stored in a tightly sealed container [3].

Bioanalytical Protocol: Quantifying Veratraldehyde and its Metabolite

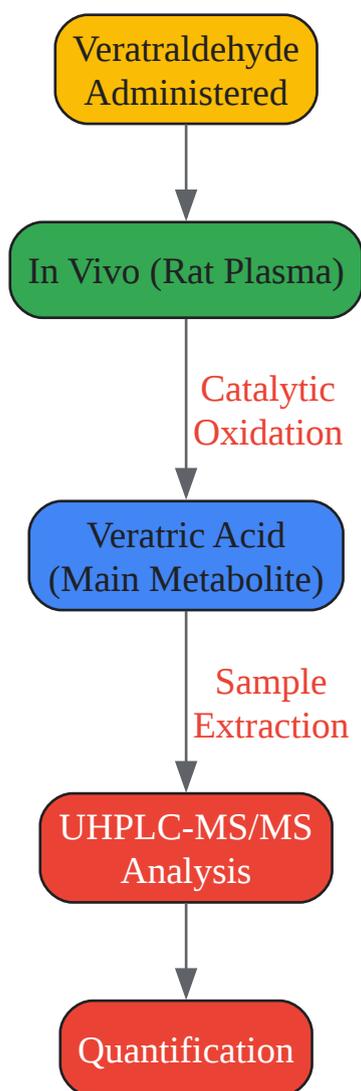
This UHPLC-MS/MS method allows for the simultaneous determination of **veratraldehyde** and its main metabolite, veratric acid, in rat plasma, which is essential for pharmacokinetic and toxicological studies [6].

- **Objective:** To simultaneously quantify **veratraldehyde** (VD) and veratric acid (VA) in a biological matrix (rat plasma).
- **Principle:** The method uses protein precipitation for sample clean-up, followed by UHPLC separation and detection with a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity [6].
- **Materials and Equipment:**
 - **Analytes:** **Veratraldehyde**, Veratric acid.
 - **Internal Standard (IS):** Cinnamaldehyde.
 - **Solvents:** Acetonitrile (ACN), Distilled Water (DW).
 - **Additive:** Formic Acid.
 - **Mobile Phase:** 0.2% formic acid in ACN (B) and 0.2% formic acid in DW (A).

- **UHPLC System:** Equipped with a reversed-phase C18 column (YMC-Triart C18, 50 mm × 2.0 mm, 1.9 μm), maintained at 30°C.
- **Mass Spectrometer:** Triple quadrupole with electrospray ionization (ESI) in positive mode.
- **Procedure:**
 - **Sample Preparation (Protein Precipitation):**
 - Use 0.2% formic acid in ACN (mobile phase B) as the precipitation solvent.
 - Add 300 μL of this solvent to the plasma sample for extraction [6].
 - **Chromatographic Conditions:**
 - **Injection Volume:** 2 μL.
 - **Flow Rate:** 0.3 mL/min.
 - **Run Time:** 4.5 min (using a gradient elution, though specifics are not detailed in the abstract).
 - **Column Temperature:** 30°C [6].
 - **Mass Spectrometry Detection (MRM Transitions):**
 - **Ionization Mode:** Positive ESI.
 - **MRM Transitions:**
 - **Veratraldehyde:** m/z 167.07 → 139.00 (Collision Energy: 11)
 - **Veratric Acid:** m/z 183.07 → 139.00 (Collision Energy: 11)
 - **Cinnamaldehyde (IS):** m/z 133.00 → 55.00 (Collision Energy: 11) [6]
- **Method Validation Data:** The developed method was validated according to standards, showing the following performance [6]: | Parameter | **Veratraldehyde (VD)** | Veratric Acid (VA) | | :--- | :--- | :--- | | **Linear Range** | 3–1000 ng/mL | 10–10,000 ng/mL | | **Correlation Coefficient (r²)** | ≥ 0.9986 | ≥ 0.9977 | | **LLOQ** | 3 ng/mL | 10 ng/mL | | **Intra-day Precision & Accuracy** | Within ±15% | Within ±15% | | **Recovery** | 99.44% – 104.14% | 94.65% – 104.20% |

Metabolic Pathway

Veratraldehyde is absorbed and metabolized *in vivo*. Understanding its metabolic fate is critical for drug development. As shown in the workflow below, the primary metabolic pathway is oxidation to veratric acid [6].



[Click to download full resolution via product page](#)

Handling and Safety

For safe laboratory practice:

- **Storage:** Store **veratraldehyde** in a cool, dry place, away from direct sunlight and incompatible materials. Keep containers tightly sealed [1].
- **Toxicity:** It is classified as moderately hazardous (GHS07). It may cause skin and eye irritation and could be harmful if swallowed [1].
- **Personal Protective Equipment (PPE):** Always use appropriate PPE (lab coat, gloves, safety glasses) and refer to the Safety Data Sheet (SDS) for specific handling instructions [1].

I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require further specifics on a particular application or synthesis, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. : Enhancing Chemical Industry Efficiency | Sustainable... Veratraldehyde [moneidechem.com]
2. Unlocking the Potential of Veratraldehyde : A Comprehensive... [chemicalbook.com]
3. veratraldehyde [orgsyn.org]
4. - Wikipedia Veratraldehyde [en.wikipedia.org]
5. Veratraldehyde - an overview | ScienceDirect Topics [sciencedirect.com]
6. Bioanalytical Method Development and Validation of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [veratraldehyde as pharmaceutical intermediate synthesis]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b600218#veratraldehyde-as-pharmaceutical-intermediate-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com